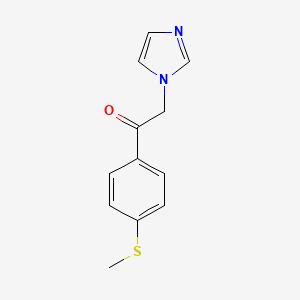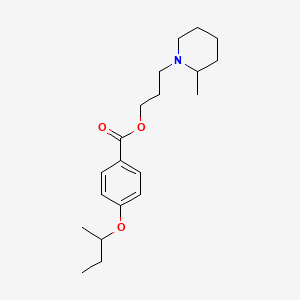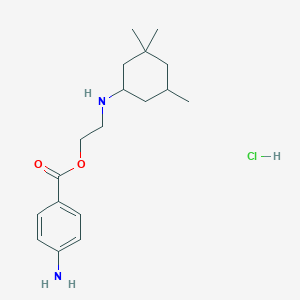![molecular formula C34H23N6Na3O12S3 B13779225 Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate CAS No. 84045-67-0](/img/structure/B13779225.png)
Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with naphthol derivatives. The reaction conditions typically require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels. The product is then purified through filtration and crystallization techniques to obtain the desired dye quality.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind with various biological molecules.
Industry: Widely used in textile and paper industries as a dye.
作用機序
The compound exerts its effects primarily through its ability to form strong azo bonds, which contribute to its stability and color properties. The molecular targets include aromatic rings and functional groups that can participate in resonance and electron delocalization, enhancing the compound’s chromophoric characteristics.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
5-hydroxy-2-methyl-naphthalene-1,4-dione: A bioactive molecule with pharmacological activities.
2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Used as a flavoring agent in the food industry.
Uniqueness
4-hydroxy-7-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-(phenylazo) naphthalene-2-sulphonate (sodium salt) stands out due to its intense and stable coloration, making it highly valuable in industrial dye applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific research purposes.
特性
CAS番号 |
84045-67-0 |
|---|---|
分子式 |
C34H23N6Na3O12S3 |
分子量 |
872.7 g/mol |
IUPAC名 |
trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H26N6O12S3.3Na/c1-18-13-24(53(44,45)46)9-12-27(18)38-40-31-29(55(50,51)52)17-20-15-23(8-11-26(20)33(31)42)36-34(43)35-22-7-10-25-19(14-22)16-28(54(47,48)49)30(32(25)41)39-37-21-5-3-2-4-6-21;;;/h2-17,41-42H,1H3,(H2,35,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChIキー |
PLPYYJOKXLXXIR-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




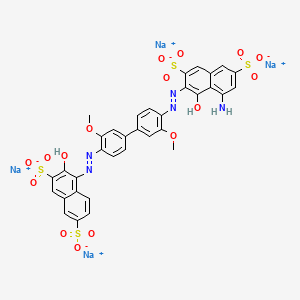
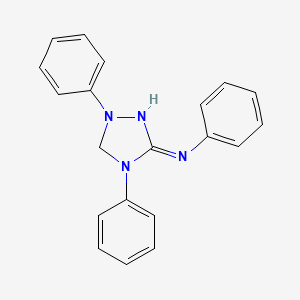


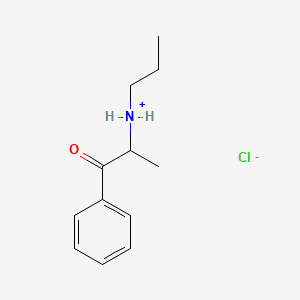
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
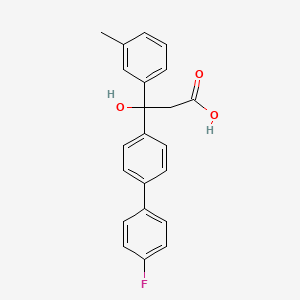
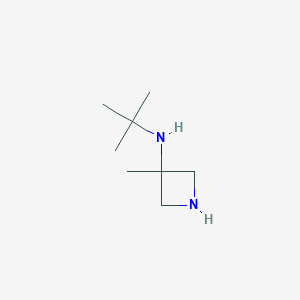
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
